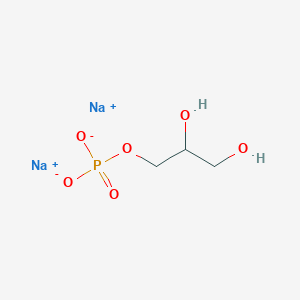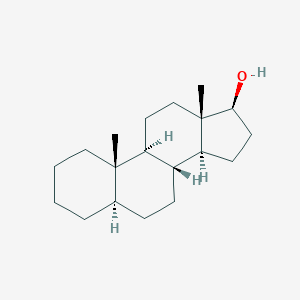![molecular formula C9H8BrN5 B074510 N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine CAS No. 1342-25-2](/img/structure/B74510.png)
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine
Vue d'ensemble
Description
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine, commonly known as BPTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTD is a derivative of triazine and has been studied extensively for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of BPTD is not fully understood. However, it is believed that BPTD inhibits the activity of enzymes that are involved in cancer cell proliferation by binding to the active site of the enzyme. It also induces apoptosis by activating the caspase pathway. In materials science, BPTD is used as a building block for the synthesis of various functional materials due to its unique electronic and optical properties.
Effets Biochimiques Et Physiologiques
BPTD has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTD inhibits the activity of enzymes that are involved in cancer cell proliferation, induces apoptosis, and inhibits the growth of cancer cells. In materials science, BPTD has been shown to have unique electronic and optical properties that make it suitable for the synthesis of various functional materials.
Avantages Et Limitations Des Expériences En Laboratoire
BPTD has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. It has been shown to have anticancer properties, making it suitable for the study of cancer biology. However, BPTD also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well known.
Orientations Futures
There are several future directions for the study of BPTD. In medicinal chemistry, further studies are needed to understand the mechanism of action of BPTD and its potential side effects. In materials science, BPTD can be used as a building block for the synthesis of various functional materials with unique electronic and optical properties. In environmental science, BPTD can be studied for its potential application in the removal of heavy metals from contaminated water.
Conclusion:
In conclusion, BPTD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BPTD in various fields.
Méthodes De Synthèse
The synthesis of BPTD involves several steps. The first step is the reaction between 4-bromoaniline and cyanuric chloride in the presence of a base to form 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. The second step is the reaction of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine with hydrazine hydrate to form BPTD. The yield of BPTD is approximately 70%.
Applications De Recherche Scientifique
BPTD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BPTD has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes that are involved in cancer cell proliferation. In materials science, BPTD has been used as a building block for the synthesis of various functional materials, including fluorescent probes and sensors. In environmental science, BPTD has been studied for its potential application in the removal of heavy metals from contaminated water.
Propriétés
IUPAC Name |
2-N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVSIAHUTXHQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928516 | |
| Record name | N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine | |
CAS RN |
1342-25-2 | |
| Record name | Red 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001342252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





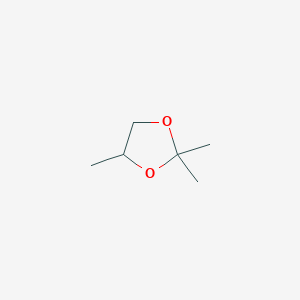


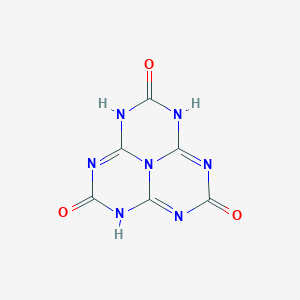
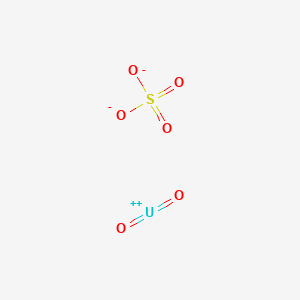

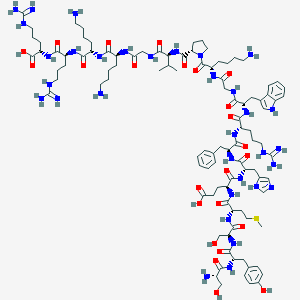
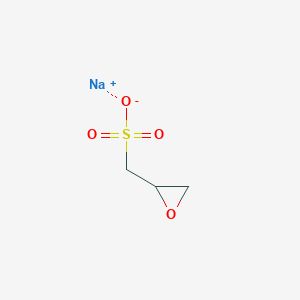
![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)
